
Lithium(1+) 3-bromooxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 3-bromooxetane-3-carboxylate: is an organolithium compound with the molecular formula C4H4BrLiO3 . It is a derivative of 3-bromooxetane, where the carboxylate group is bonded to a lithium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Lithium(1+) 3-bromooxetane-3-carboxylate typically involves the reaction of 3-bromooxetane with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed in the industrial setting to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium(1+) 3-bromooxetane-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetanes, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Chemistry: Lithium(1+) 3-bromooxetane-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse organic compounds, which can be further utilized in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of lithium ions on cellular processes. Lithium compounds are known for their therapeutic effects in treating bipolar disorder, and research into similar compounds could provide insights into new treatments .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of Lithium(1+) 3-bromooxetane-3-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and overall cellular function .
Comparaison Avec Des Composés Similaires
3-Bromooxetane: A precursor to Lithium(1+) 3-bromooxetane-3-carboxylate, used in similar synthetic applications.
Lithium 3-bromopropionate: Another lithium carboxylate compound with comparable reactivity but different structural properties.
Lithium 2-bromoacetate: Similar in reactivity but with a different carbon backbone, leading to distinct chemical behavior.
Uniqueness: this compound stands out due to its unique oxetane ring structure, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C4H4BrLiO3 |
|---|---|
Poids moléculaire |
186.9 g/mol |
Nom IUPAC |
lithium;3-bromooxetane-3-carboxylate |
InChI |
InChI=1S/C4H5BrO3.Li/c5-4(3(6)7)1-8-2-4;/h1-2H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
DQAGGIICFJWXCN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1C(CO1)(C(=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
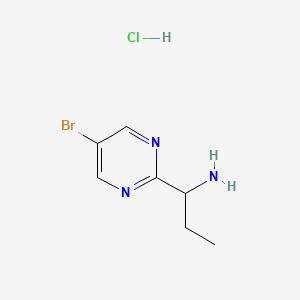
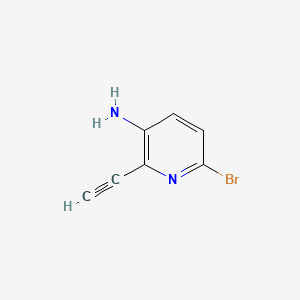

![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
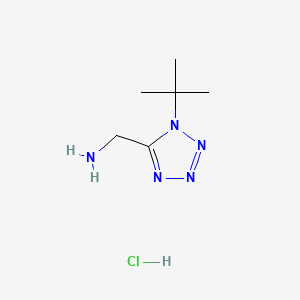
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
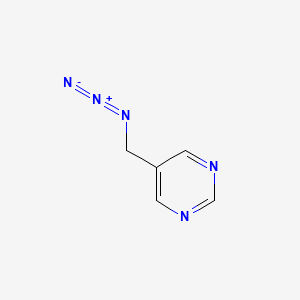
![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
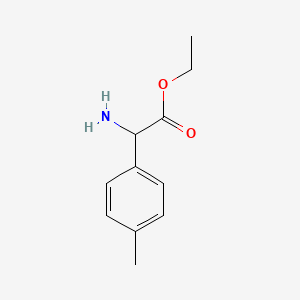

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
